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Compound of Interest

Compound Name:
7-(chloromethyl)-3,4-dihydro-2H-

1,5-benzodioxepine

Cat. No.: B1351047 Get Quote

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The benzodioxepine scaffold, a heterocyclic ring system, has emerged as a privileged structure

in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological

relevance. These compounds have demonstrated a broad spectrum of activities, including

potent antibacterial, anticancer, and selective estrogen receptor modulation (SERM) properties.

This technical guide provides a comprehensive overview of the core biological activities of

various benzodioxepine derivatives, presenting key quantitative data, detailed experimental

methodologies, and visual representations of the underlying signaling pathways and

experimental workflows.

Antibacterial Benzodioxepine-Biphenyl Amide
Derivatives
A novel class of benzodioxepine-biphenyl amide derivatives has shown promising activity

against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

[1][2] These compounds are believed to exert their antibacterial effect by disrupting the

bacterial cell envelope and potentially inhibiting key enzymes in bacterial fatty acid synthesis.

[1][2]

Quantitative Antibacterial Activity
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The antibacterial efficacy of these derivatives is typically quantified by determining their

Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents

visible growth of a microorganism.

Compound ID R Group
MIC (µg/mL) vs. S. aureus
(MRSA)

E4 4-Fluorophenyl 3.125[2]

6l 4-Bromophenyl 6.25[2]

6s 3,4-Dioxyphenyl 6.25[2]

6t 3,4-Dioxyphenyl 3.125[2]

Note: The specific compound

structures and a wider range of

derivatives can be found in the

cited literature.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
The MIC of benzodioxepine derivatives against MRSA is determined using the broth

microdilution method.[3][4]

Materials:

Mueller-Hinton Broth (MHB)

96-well microtiter plates

MRSA strain (e.g., ATCC 43300)

Benzodioxepine derivative stock solutions (in DMSO)

Positive control (e.g., Vancomycin)

Negative control (vehicle, e.g., DMSO)
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Spectrophotometer

Procedure:

A serial two-fold dilution of the benzodioxepine derivatives is prepared in MHB in the wells of

a 96-well plate.

An inoculum of MRSA is prepared and adjusted to a concentration of approximately 5 x 10^5

CFU/mL.

Each well is inoculated with the bacterial suspension.

The plates are incubated at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound at which no visible

bacterial growth is observed.

Signaling Pathway: Inhibition of Bacterial Fatty Acid
Synthesis
Molecular docking studies suggest that some benzodioxepine-biphenyl amide derivatives may

target and inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the

initiation of the bacterial fatty acid synthesis pathway.[1] Inhibition of FabH disrupts the

production of essential fatty acids, leading to bacterial cell death.
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Click to download full resolution via product page

Inhibition of bacterial fatty acid synthesis by benzodioxepine derivatives.

Anticancer Dibenzo[b,f]oxepine Derivatives
Certain dibenzo[b,f]oxepine derivatives have demonstrated significant cytotoxic effects against

various cancer cell lines, including human colon carcinoma (HCT116) and human breast

adenocarcinoma (MCF-7).[5][6] Their mechanism of action involves the disruption of

microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6]

Quantitative Anticancer Activity
The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50),

which is the concentration of a drug that is required for 50% inhibition in vitro.
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Compound ID R1 R2
IC50 (µM) vs.
HCT116

IC50 (µM) vs.
MCF-7

1d H 4'-OH 0.8[5] 1.2[5]

2i NO2 4'-OCH3 1.5[5] 2.1[5]

2j NO2 3',4'-di-OCH3 1.1[5] 1.8[5]

3h NH2 4'-OCH3 2.5[5] 3.4[5]

4

9-

nitrobenzo[b]nap

htho[1,2-

f]oxepine

- 0.5[6] -

6

(E)-3,3',4,4',5,5'-

hexamethoxystilb

ene

- - 1.5[6]

8
4-hydroxy-2',4'-

dinitrostilbene
- - 0.9[6]

Note: The

specific

compound

structures and a

wider range of

derivatives can

be found in the

cited literature.

Experimental Protocol: Tubulin Polymerization Assay
The effect of dibenzo[b,f]oxepine derivatives on microtubule formation can be assessed using

an in vitro tubulin polymerization assay.

Materials:

Purified tubulin (from bovine brain)
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Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

GTP solution

Dibenzo[b,f]oxepine derivative stock solutions (in DMSO)

Positive control (e.g., Paclitaxel for polymerization, Colchicine for depolymerization)

Microplate reader with temperature control

Procedure:

Tubulin is pre-incubated with the dibenzo[b,f]oxepine derivative at various concentrations on

ice.

GTP is added to initiate polymerization.

The plate is transferred to a microplate reader pre-warmed to 37°C.

The change in absorbance at 340 nm is monitored over time. An increase in absorbance

indicates tubulin polymerization.

Signaling Pathway: Disruption of Microtubule Dynamics
and Induction of Apoptosis
Dibenzo[b,f]oxepine derivatives can bind to the colchicine-binding site on β-tubulin, which

inhibits tubulin polymerization and disrupts the dynamic instability of microtubules.[6][7] This

leads to the arrest of the cell cycle, typically at the G2/M or G0/G1 phase, and subsequently

triggers the intrinsic apoptotic pathway.[8][9]
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Mechanism of anticancer action of dibenzo[b,f]oxepine derivatives.

Benzoxepin-Derived Selective Estrogen Receptor
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A series of benzoxepin derivatives have been identified as potent Selective Estrogen Receptor

Modulators (SERMs).[10][11] These compounds exhibit tissue-selective estrogenic (agonist)

and antiestrogenic (antagonist) activities, making them promising candidates for the treatment

of hormone-dependent conditions like breast cancer and osteoporosis.

Quantitative Antiestrogenic Activity
The antiestrogenic activity of these compounds is often evaluated in estrogen receptor-positive

human uterine adenocarcinoma cells (Ishikawa) by measuring the inhibition of estradiol-

induced alkaline phosphatase activity.

Compound ID R Group
IC50 (nM) for inhibition of
Estradiol-induced Alkaline
Phosphatase

SERM-1 4-Fluorophenyl 15[10]

SERM-2 4-Chlorophenyl 25[10]

SERM-3 4-Methoxyphenyl 50[10]

Note: The specific compound

structures and a wider range of

derivatives can be found in the

cited literature.

Experimental Protocol: Ishikawa Cell Alkaline
Phosphatase Assay
This assay measures the ability of a compound to inhibit the estrogenic effects of estradiol.[12]

[13]

Materials:

Ishikawa cells

Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum
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17β-Estradiol

Benzoxepin derivative stock solutions (in DMSO)

p-Nitrophenyl phosphate (pNPP) substrate solution

Microplate reader

Procedure:

Ishikawa cells are plated in 96-well plates and allowed to attach.

The cells are then treated with a fixed concentration of 17β-estradiol in the presence of

varying concentrations of the benzoxepin derivative.

After a 72-hour incubation, the cells are washed and lysed.

The pNPP substrate is added, and the plate is incubated to allow for color development.

The absorbance is measured at 405 nm. The IC50 value is calculated as the concentration

of the compound that causes a 50% reduction in the estradiol-induced alkaline phosphatase

activity.

Signaling Pathway: Estrogen Receptor Modulation
Benzoxepin-derived SERMs bind to estrogen receptors (ERα and ERβ) and induce

conformational changes that differ from those induced by estradiol.[10] This leads to differential

recruitment of co-activator and co-repressor proteins, resulting in tissue-specific gene

expression and biological effects. In breast tissue, they act as antagonists, inhibiting the growth

of estrogen-dependent cancer cells. In bone, they can act as agonists, promoting bone density.
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Tissue-selective estrogen receptor modulation by benzoxepin derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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